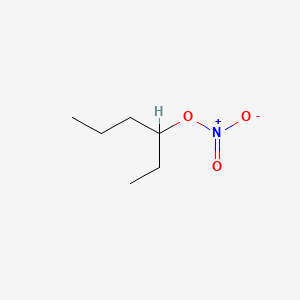
3-Hexanol, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanol, nitrate is an organic compound that belongs to the class of alcohols and nitrates It is a secondary alcohol with the chemical formula C6H13NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexanol, nitrate can be synthesized through several methods. One common method involves the hydroboration of unsaturated hexane compounds such as 3-hexyne. This process typically involves the use of borane (BH3) as a reagent, followed by oxidation with hydrogen peroxide (H2O2) to yield 3-Hexanol . The nitrate group can then be introduced through a nitration reaction using nitric acid (HNO3) under controlled conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale nitration processes. These processes often involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
3-Hexanol, nitrate undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield primary alcohols or amines, depending on the reducing agent used.
Substitution: The nitrate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, primary alcohols, amines, and various substituted derivatives of 3-Hexanol .
Scientific Research Applications
3-Hexanol, nitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hexanol, nitrate involves its interaction with various molecular targets and pathways. The hydroxyl group in 3-Hexanol can form hydrogen bonds with biological molecules, affecting their structure and function . The nitrate group can undergo reduction to release nitric oxide (NO), which is a signaling molecule involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-Hexanol: A secondary alcohol with similar chemical properties but lacks the nitrate group.
Hexan-3-one: A ketone with a similar carbon chain but different functional group.
3-Hexylamine: An amine with a similar carbon chain but different functional group.
Uniqueness
3-Hexanol, nitrate is unique due to the presence of both hydroxyl and nitrate functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
82944-60-3 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
hexan-3-yl nitrate |
InChI |
InChI=1S/C6H13NO3/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
OJOZCOXRANAOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















